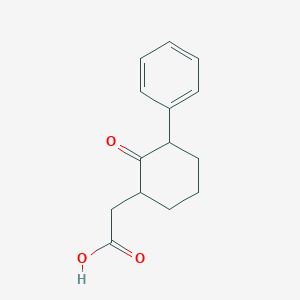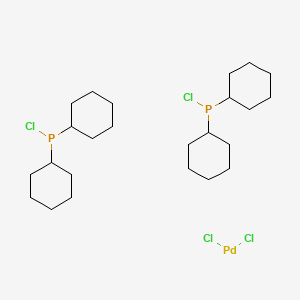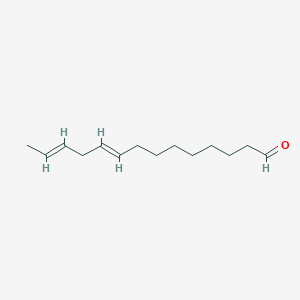
(2-Oxo-3-phenylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques involving multiple steps of purification and characterization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-phenylcyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2-Oxo-3-phenylcyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-3-phenylcyclohexyl)propanoic acid
- (2-Oxo-3-phenylcyclohexyl)butanoic acid
- (2-Oxo-3-phenylcyclohexyl)pentanoic acid
Uniqueness
(2-Oxo-3-phenylcyclohexyl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group and cyclohexyl ring contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(2-oxo-3-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-13(16)9-11-7-4-8-12(14(11)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
InChI Key |
WTBDYAFOVHATCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)propan-2-amine](/img/structure/B12305912.png)
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12305927.png)
![(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS](/img/structure/B12305934.png)
![3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12305935.png)
![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)
![[2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate](/img/structure/B12305949.png)

![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

